molecular formula C14H11FN4 B6461860 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1839480-52-2

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B6461860
CAS No.: 1839480-52-2
M. Wt: 254.26 g/mol
InChI Key: SAFWDWFUMSNPKF-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the triazole ring

Safety and Hazards

As with any chemical compound, handling “4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Future Directions

The study of “4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine” and similar compounds could be a promising area of research, given the wide range of biological activities exhibited by 1,2,3-triazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) and proceeds under mild conditions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor: The azide is synthesized from the corresponding amine by treatment with sodium azide.
  • Preparation of the alkyne precursor: The alkyne is synthesized from the corresponding halide by treatment with a strong base such as sodium amide.
  • Cycloaddition reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is utilized in the development of new chemical processes and products, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The triazole ring and the fluorophenyl group play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar triazole structure but differs in the presence of a thione group.

    4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid: This compound contains a pyrazole ring instead of a triazole ring but has a similar fluorophenyl group.

Uniqueness

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its specific combination of a fluorophenyl group and a phenyl group attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFWDWFUMSNPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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